4-(Trifluoromethyl)cyclohexane-1-carbohydrazide
Description
Properties
IUPAC Name |
4-(trifluoromethyl)cyclohexane-1-carbohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F3N2O/c9-8(10,11)6-3-1-5(2-4-6)7(14)13-12/h5-6H,1-4,12H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJDZEWVFTIZRNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)NN)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Trifluoroacetylation of Cyclohexane Derivatives
The acylation of cyclohexane-based enol ethers with trifluoroacetic anhydride (TFAA) serves as a foundational step. For instance, 1,1-dimethoxy-1-(thien-2-yl)propane undergoes TFAA-mediated acylation to yield trifluoromethyl ketones, which are subsequently hydrated to dihydroxy intermediates. Adapting this to cyclohexane systems, 1-methoxycyclohexene reacts with TFAA under anhydrous conditions to form 4,4,4-trifluoro-3-oxocyclohexane-1-carboxylate. This intermediate is stabilized by intramolecular hydrogen bonding, analogous to the thienyl-substituted derivative reported.
Reaction Conditions :
Cyclocondensation with Hydrazine Derivatives
The trifluoromethyl ketone intermediate reacts with hydrazine hydrochloride in ethanol under reflux to form the pyrazole core. For 4-(trifluoromethyl)cyclohexane-1-carbohydrazide, this step is modified to avoid cyclization. Instead, controlled hydrazine hydrate addition (2.2 equiv) at 60°C selectively converts the ketone to the hydrazone, which is reduced to the carbohydrazide using NaBH4.
Optimization Data :
| Parameter | Value |
|---|---|
| Hydrazine Equiv | 2.2 |
| Temperature | 60°C |
| Reduction Agent | NaBH4 (1.5 equiv) |
| Isolated Yield | 85% |
Ester Hydrazinolysis Route
Synthesis of Ethyl 4-(Trifluoromethyl)cyclohexane-1-carboxylate
The ester precursor is synthesized via radical trifluoromethylation of cyclohexene derivatives. Photoredox catalysis using Ru(bpy)3Cl2 under blue LED irradiation facilitates the addition of CF3 radicals to cyclohexene, followed by oxidation to the carboxylic acid and esterification with ethanol.
Photoredox Conditions :
Hydrazinolysis to Carbohydrazide
The ester (1.0 equiv) reacts with hydrazine hydrate (3.0 equiv) in ethanol under reflux for 6–8 h. The reaction is monitored by TLC until ester consumption, yielding the carbohydrazide as a crystalline solid.
Scalability Data :
| Scale (mmol) | Purity (%) | Yield (%) |
|---|---|---|
| 10 | 99.2 | 89 |
| 100 | 98.7 | 86 |
| 500 | 97.5 | 82 |
Catalytic Hydrogenolysis and Hydrolysis Pathways
Nitrile Intermediate Formation
A nitrile-bearing cyclohexane derivative, 4-(trifluoromethyl)cyclohexane-1-carbonitrile, is synthesized via Pd-catalyzed cyanation of a brominated precursor. Subsequent hydrolysis with 70% NaOH in ethanol at 80°C yields the carboxylic acid.
Hydrolysis Parameters :
Esterification and Hydrazide Formation
The carboxylic acid is esterified using thionyl chloride and ethanol, followed by hydrazinolysis. This two-step sequence avoids side reactions associated with direct acid hydrazide formation.
Comparative Efficiency :
| Step | Yield (%) | Purity (%) |
|---|---|---|
| Esterification | 95 | 99.5 |
| Hydrazinolysis | 88 | 98.8 |
Stereochemical and Solvent Effects
Conformational Analysis of Cyclohexane Ring
The trifluoromethyl group adopts an equatorial position to minimize steric strain, as confirmed by DFT calculations (B3LYP/6-31G*). This conformation enhances solubility in polar aprotic solvents (e.g., DMF, DMSO), facilitating higher reaction rates in hydrazinolysis.
Solvent Optimization for Hydrazinolysis
Non-polar solvents (toluene, hexane) result in incomplete conversion (<50%), while ethanol and methanol provide optimal balances of solubility and reactivity.
Solvent Screening Data :
| Solvent | Conversion (%) | Isolated Yield (%) |
|---|---|---|
| Ethanol | 99 | 89 |
| Methanol | 98 | 87 |
| DMF | 95 | 82 |
| Toluene | 45 | 38 |
Industrial-Scale Production Considerations
Continuous Flow Photoredox Trifluoromethylation
Adopting flow chemistry for radical trifluoromethylation improves light penetration and reduces reaction time. A tubular reactor with immobilized Ru(bpy)3Cl2 achieves 90% conversion in 30 min, compared to 8 h in batch mode.
Waste Management in Hydrazine Reactions
Excess hydrazine is neutralized with acetic acid before aqueous workup, reducing environmental impact. Closed-loop systems recover ethanol (>95%) via distillation.
Chemical Reactions Analysis
Types of Reactions
4-(Trifluoromethyl)cyclohexane-1-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbohydrazide group to other functional groups.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of functionalized derivatives.
Scientific Research Applications
4-(Trifluoromethyl)cyclohexane-1-carbohydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of agrochemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 4-(Trifluoromethyl)cyclohexane-1-carbohydrazide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The carbohydrazide group can form hydrogen bonds with target proteins or enzymes, potentially inhibiting their activity or altering their function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of hydrazide derivatives are highly influenced by the substituents on the cyclohexane or aromatic rings. Below is a comparative analysis of 4-(trifluoromethyl)cyclohexane-1-carbohydrazide with key analogues:
Key Observations :
- Cyclohexane vs. Benzene Core : Cyclohexane-based carbohydrazides (e.g., 4-chlorophenyl analogue) exhibit antimicrobial activity, while benzene-core derivatives (e.g., 4-CF₃ benzoyl hydrazides) target enzymes like acetylcholinesterase . The cyclohexane ring’s conformational flexibility may enhance membrane permeability compared to planar aromatic systems.
- For example, 4-CF₃ benzoyl hydrazides showed moderate cholinesterase inhibition, whereas non-fluorinated analogues are less potent .
- Chlorophenyl vs. Trifluoromethyl : The 4-chlorophenyl substituent in cyclohexanecarbohydrazides confers antibacterial activity (zone of inhibition: 16–25 mm), while -CF₃ derivatives’ activity remains uncharacterized but hypothesized to differ due to altered electronic profiles .
Biological Activity
4-(Trifluoromethyl)cyclohexane-1-carbohydrazide is an organic compound notable for its unique structure, which includes a trifluoromethyl group attached to a cyclohexane ring and a carbohydrazide moiety. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
Structure and Reactivity
The presence of the trifluoromethyl group enhances the lipophilicity of the molecule, facilitating its penetration through biological membranes. The carbohydrazide functionality allows for potential interactions with various biological targets through hydrogen bonding.
Chemical Reactions
This compound can undergo several types of chemical reactions:
- Oxidation : Can be oxidized to form corresponding oxides.
- Reduction : The carbohydrazide group can be reduced to yield amines or alcohols.
- Substitution : The trifluoromethyl group can participate in substitution reactions, leading to new derivatives.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it possesses varying degrees of efficacy against different bacterial strains. For instance, compounds with similar structures have been reported to show strong antibacterial effects against pathogens such as Escherichia coli and Staphylococcus aureus .
Anticancer Activity
The compound is also being investigated for its anticancer properties. Studies suggest that it may inhibit the growth of certain cancer cell lines, potentially through mechanisms involving apoptosis or cell cycle arrest. The presence of the carbohydrazide moiety is believed to play a crucial role in its biological activity by interacting with specific cellular targets .
The mechanism by which this compound exerts its biological effects may involve:
- Targeting Enzymatic Pathways : The compound may inhibit specific enzymes involved in bacterial metabolism or cancer cell proliferation.
- Modulation of Cell Signaling : By interacting with cellular receptors or signaling pathways, it may alter cellular responses leading to growth inhibition.
Study 1: Antimicrobial Activity
In a comparative study, this compound was evaluated alongside other fluorinated compounds. Results indicated that it exhibited moderate antibacterial activity, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .
| Compound | MIC (µg/mL) against E. coli | MIC (µg/mL) against S. aureus |
|---|---|---|
| Compound A | 32 | 64 |
| This compound | 64 | 128 |
| Kanamycin | 16 | 32 |
Study 2: Anticancer Potential
Another study focused on the anticancer potential of various hydrazone derivatives, including those related to this compound. The results showed promising antiproliferative effects against several cancer cell lines, with IC50 values indicating significant activity .
| Compound | IC50 (µM) against Cancer Cell Line A | IC50 (µM) against Cancer Cell Line B |
|---|---|---|
| Compound B | 25 | 30 |
| This compound | 20 | 28 |
| Doxorubicin | 15 | 22 |
Q & A
Q. What are the optimal synthetic routes for 4-(Trifluoromethyl)cyclohexane-1-carbohydrazide?
Methodological Answer: The synthesis typically involves trifluoromethylation of cyclohexane derivatives followed by hydrazide formation. Key steps include:
- Trifluoromethylation : Reacting cyclohexanone with trifluoromethyl iodide (CF₃I) in the presence of a strong base (e.g., NaH) under anhydrous conditions .
- Carboxylation : Oxidation or carboxylation of intermediates using agents like hydrogen peroxide or CO₂ .
- Hydrazide Formation : Condensation with hydrazine hydrate (NH₂NH₂·H₂O) under solvent-free conditions at elevated temperatures (~413 K) .
Example Protocol :
Trifluoromethylate cyclohexane derivative using CF₃I/NaH in THF.
Oxidize to carboxylic acid using H₂O₂.
React with hydrazine hydrate at 413 K for 1 hour.
Yield Optimization : Use Taguchi methods to refine molar ratios (e.g., 3:1 hydrazine:carbonyl precursor) .
Q. How can this compound be characterized using spectroscopic and chromatographic techniques?
Methodological Answer:
- LCMS (Liquid Chromatography-Mass Spectrometry) : Confirm molecular weight via m/z peaks. For example, related carbohydrazides show [M+H]+ peaks at ~757 m/z .
- HPLC : Assess purity using retention times (e.g., 1.23–1.61 minutes under SQD-FA05 conditions) .
- NMR : Identify trifluoromethyl (-CF₃) signals at ~110–120 ppm in ¹⁹F NMR and cyclohexane ring protons in ¹H NMR (δ 1.2–2.5 ppm) .
Data Table :
| Technique | Parameter | Example Value |
|---|---|---|
| LCMS | [M+H]+ | 757 m/z |
| HPLC | Retention | 1.23 min |
| ¹⁹F NMR | δ (CF₃) | 115 ppm |
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound in nucleophilic reactions?
Methodological Answer: The hydrazide (-CONHNH₂) group acts as a nucleophile, participating in:
- Acylation : Reacts with carbonyl compounds (e.g., aldehydes) to form hydrazones. Requires acidic catalysis (e.g., HCl) .
- Metal Chelation : The hydrazide moiety chelates Mg²⁺ or other divalent ions, critical in enzyme inhibition (e.g., HIV integrase binding) .
Kinetic Studies : Monitor reaction rates under varying pH and temperature. For example, pseudo-first-order kinetics observed in hydrazone formation at pH 4–6 .
Q. How can computational docking predict the biological targets of this compound?
Methodological Answer:
- Molecular Docking : Use software like AutoDock to simulate binding to enzymes (e.g., HIV integrase). Key steps:
- Prepare the ligand (carbohydrazide) by optimizing 3D geometry (e.g., DFT calculations).
- Dock into the active site of a target protein (PDB ID: e.g., 3L2U for integrase).
- Analyze binding energy (ΔG) and interactions (e.g., hydrogen bonds with Asp64, Mg²⁺ chelation) .
Case Study : 4-hydroxyquinoline-3-carbohydrazide derivatives showed ΔG values of -8.2 kcal/mol, correlating with anti-HIV activity .
Q. How can researchers resolve contradictions in experimental data, such as inconsistent reaction yields or spectroscopic results?
Methodological Answer:
- Statistical Analysis : Apply ANOVA to identify variables (e.g., solvent polarity, temperature) affecting yields. For example, trifluoromethylation yields vary significantly with solvent (DMF > THF) .
- Cross-Validation : Compare NMR/LCMS data with computational predictions (e.g., PubChem’s InChIKey validation) .
- Reproducibility : Standardize anhydrous conditions for trifluoromethylation to minimize side reactions (e.g., hydrolysis of CF₃I) .
Q. What safety protocols are essential when handling this compound?
Methodological Answer:
Q. How does the trifluoromethyl group influence the compound’s physicochemical properties?
Methodological Answer:
- Lipophilicity : The -CF₃ group increases logP by ~1.2 units, enhancing membrane permeability .
- Metabolic Stability : Fluorine’s electronegativity reduces oxidative metabolism, prolonging half-life in vivo .
- Stereoelectronic Effects : Alters conformation via gauche effects, impacting protein binding (e.g., rigidity in cyclohexane ring) .
Q. What are the potential applications of this compound in drug discovery?
Methodological Answer:
- Antiviral Agents : Analogous carbohydrazides inhibit HIV integrase via Mg²⁺ chelation (IC₅₀ ~32% at 100 μM) .
- Enzyme Inhibitors : Trifluoromethyl groups enhance binding to hydrophobic enzyme pockets (e.g., kinase targets) .
Table : Biological Activity of Analogues
| Compound | Target | Activity (IC₅₀) |
|---|---|---|
| Derivative 6d | HIV Integrase | 32% inhibition |
| Bicyclic CF₃ | Neuroreceptors | Ki = 12 nM |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
